Cbz-3-(1-naftil)-D-Ala

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

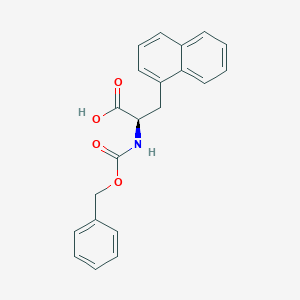

Cbz-3-(1-naphthyl)-D-Ala, also known as carbobenzoxy-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a naphthyl group attached to the alpha carbon and a carbobenzoxy (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Aplicaciones Científicas De Investigación

Cbz-3-(1-naphthyl)-D-Ala has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research.

Industry: Utilized in the production of specialty chemicals and as a building block for various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-3-(1-naphthyl)-D-Ala typically involves the protection of the amino group of D-alanine with a carbobenzoxy group. This can be achieved through the reaction of D-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The naphthyl group is then introduced through a Friedel-Crafts acylation reaction using 1-naphthyl acetic acid and a suitable catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of Cbz-3-(1-naphthyl)-D-Ala may involve the use of automated peptide synthesizers that can efficiently carry out the protection and acylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cbz-3-(1-naphthyl)-D-Ala can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the removal of the carbobenzoxy group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Free amine (3-(1-naphthyl)-D-alanine).

Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Mecanismo De Acción

The mechanism of action of Cbz-3-(1-naphthyl)-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the binding affinity of the compound to its target, while the carbobenzoxy group can protect the amino group from unwanted reactions during synthesis. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Cbz-3-(1-naphthyl)-D-Ala can be compared with other similar compounds, such as:

Cbz-3-(2-naphthyl)-D-Ala: Similar structure but with the naphthyl group in a different position, which can affect its reactivity and binding properties.

Cbz-3-(1-naphthyl)-L-Ala: The L-isomer of the compound, which can have different biological activity and interactions compared to the D-isomer.

Cbz-3-(1-phenyl)-D-Ala: A similar compound with a phenyl group instead of a naphthyl group, which can influence its chemical and biological properties.

The uniqueness of Cbz-3-(1-naphthyl)-D-Ala lies in its specific combination of the naphthyl and carbobenzoxy groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Overview

Cbz-3-(1-naphthyl)-D-Ala, also known as carbobenzoxy-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid D-alanine characterized by a naphthyl group and a carbobenzoxy protecting group. This compound is notable for its applications in peptide synthesis and its potential biological activities, including enzyme inhibition and receptor binding.

Structure and Composition

The molecular formula of Cbz-3-(1-naphthyl)-D-Ala is C13H13NO2. The presence of the naphthyl group enhances its lipophilicity, potentially impacting its biological interactions.

Synthesis Methods

The synthesis typically involves protecting the amino group of D-alanine with a carbobenzoxy group, followed by the introduction of the naphthyl moiety through Friedel-Crafts acylation. The general reaction pathway can be summarized as follows:

-

Protection of D-Alanine :

D Alanine+Benzyl Chloroformate→Cbz D Alanine

-

Friedel-Crafts Acylation :

Cbz D Alanine+1 Naphthyl Acetic AcidAlCl3Cbz 3 1 naphthyl D Ala

The biological activity of Cbz-3-(1-naphthyl)-D-Ala is primarily attributed to its ability to interact with specific enzymes and receptors. The naphthyl group enhances binding affinity to targets, while the carbobenzoxy group protects the amino functionality during chemical reactions.

Enzyme Inhibition Studies

Research indicates that Cbz-3-(1-naphthyl)-D-Ala acts as a potent inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes such as:

- Trypanothione reductase : Important for maintaining redox balance in cells.

- Urease : Involved in nitrogen metabolism.

Receptor Binding Studies

In receptor binding assays, Cbz-3-(1-naphthyl)-D-Ala has demonstrated significant binding affinities, which are crucial for drug development targeting specific receptors. These studies highlight its potential role in pharmacological applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the naphthyl group or the amino acid backbone can significantly alter biological activity. For example, compounds with different naphthyl substitutions exhibit varying degrees of enzyme inhibition and receptor affinity.

Antitumor Activity

A study published in 2022 examined diarylpentanoids related to Cbz-3-(1-naphthyl)-D-Ala and found that certain derivatives exhibited promising antitumor activity. The findings suggested that structural modifications could enhance cytotoxic effects against tumor cell lines .

Antimicrobial Properties

Research has also indicated that Cbz-3-(1-naphthyl)-D-Ala derivatives possess antimicrobial properties, particularly against Staphylococcus aureus. Inhibition of biofilm formation was notably observed, which is critical for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Cbz-3-(2-naphthyl)-D-Ala | Moderate antitumor activity | Different position affects reactivity |

| Cbz-3-(1-naphthyl-L-Ala | Lower binding affinity | L-isomer shows distinct interactions |

| Cbz-3-(1-phenyl)-D-Ala | Variable activity | Phenyl group alters chemical properties |

Propiedades

IUPAC Name |

(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.